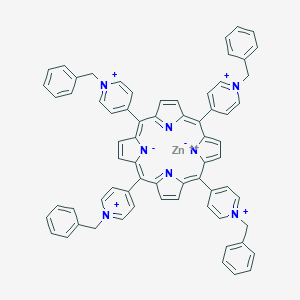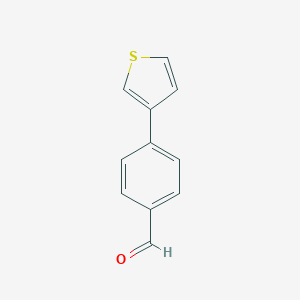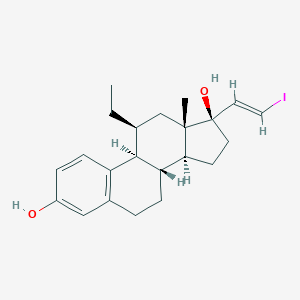
17-Iodovinyl-11-ethylestradiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Iodovinyl-11-ethylestradiol, commonly known as 17IVE2, is a synthetic estrogen derivative that has been extensively studied for its potential use in scientific research. It is a potent ligand for estrogen receptors and has been shown to have a wide range of biological effects.
Wirkmechanismus
17IVE2 binds to estrogen receptors with high affinity and activates them, leading to a cascade of downstream effects. It has been shown to have both agonistic and antagonistic effects on estrogen receptors, depending on the tissue and cell type. In breast cancer cells, for example, it has been shown to have an anti-proliferative effect, while in osteoblasts, it has been shown to stimulate bone formation.
Biochemische Und Physiologische Effekte
17IVE2 has been shown to have a wide range of biochemical and physiological effects. It has been shown to regulate gene expression, modulate cell growth and differentiation, and regulate apoptosis. It has also been shown to have effects on lipid metabolism, glucose homeostasis, and cardiovascular function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 17IVE2 in lab experiments is its potency and selectivity for estrogen receptors. It has a higher binding affinity for estrogen receptors than natural estrogens such as estradiol. However, one limitation is its potential for off-target effects, particularly at high concentrations. It is also important to note that the effects of 17IVE2 may vary depending on the tissue and cell type being studied.
Zukünftige Richtungen
There are several future directions for research on 17IVE2. One area of interest is its potential use in the treatment of breast cancer. It has been shown to have anti-proliferative effects on breast cancer cells and may be a promising therapeutic agent. Another area of interest is its effects on the brain and nervous system. It has been shown to have neuroprotective effects and may have potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanisms of action and potential side effects of 17IVE2, particularly at high concentrations.
Conclusion:
In conclusion, 17IVE2 is a synthetic estrogen derivative that has been extensively studied for its potential use in scientific research. It has a wide range of biological effects and has been used in studies investigating breast cancer, osteoporosis, cardiovascular disease, and the brain and nervous system. Its potency and selectivity for estrogen receptors make it a promising therapeutic agent, but further research is needed to fully understand its mechanisms of action and potential side effects.
Synthesemethoden
The synthesis of 17IVE2 involves the reaction of ethinyl estradiol with iodine in the presence of a palladium catalyst. The reaction proceeds via a vinyl iodide intermediate, which is then treated with triphenylphosphine to yield the final product. The purity of the product can be confirmed using high-performance liquid chromatography (HPLC) or mass spectrometry.
Wissenschaftliche Forschungsanwendungen
17IVE2 has been extensively studied for its potential use in scientific research. It is a potent ligand for estrogen receptors and has been shown to have a wide range of biological effects. It has been used in studies investigating the role of estrogen receptors in breast cancer, osteoporosis, and cardiovascular disease. It has also been used in studies investigating the effects of estrogen on the brain and nervous system.
Eigenschaften
CAS-Nummer |
149046-54-8 |
|---|---|
Produktname |
17-Iodovinyl-11-ethylestradiol |
Molekularformel |
C22H29IO2 |
Molekulargewicht |
452.4 g/mol |
IUPAC-Name |
(8S,9S,11S,13S,14S,17R)-11-ethyl-17-[(E)-2-iodoethenyl]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C22H29IO2/c1-3-14-13-21(2)19(8-9-22(21,25)10-11-23)18-6-4-15-12-16(24)5-7-17(15)20(14)18/h5,7,10-12,14,18-20,24-25H,3-4,6,8-9,13H2,1-2H3/b11-10+/t14-,18-,19-,20+,21-,22+/m0/s1 |
InChI-Schlüssel |
UYRBVLDGMNORHN-XUOOYTPCSA-N |
Isomerische SMILES |
CC[C@H]1C[C@]2([C@@H](CC[C@]2(/C=C/I)O)[C@H]3[C@H]1C4=C(CC3)C=C(C=C4)O)C |
SMILES |
CCC1CC2(C(CCC2(C=CI)O)C3C1C4=C(CC3)C=C(C=C4)O)C |
Kanonische SMILES |
CCC1CC2(C(CCC2(C=CI)O)C3C1C4=C(CC3)C=C(C=C4)O)C |
Synonyme |
17-iodovinyl-11-ethylestradiol 17alpha-iodovinyl-11beta-ethylestradiol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



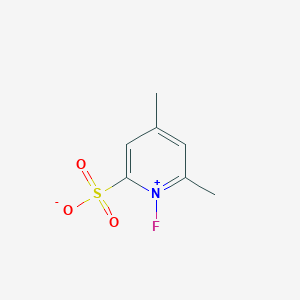
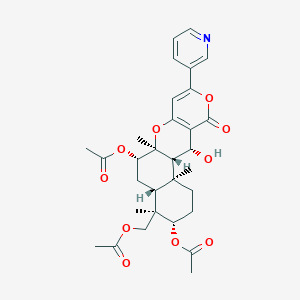
![(Dispiro[cyclohexane-1,3'-[1,2,4,5]tetroxane-6',2''-tricyclo[3.3.1.1~3,7~]decan]-4-yl)acetic acid](/img/structure/B132741.png)
![Pyrido[2,3-b]pyrazine-2,3,6-triol](/img/structure/B132747.png)
![5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone](/img/structure/B132754.png)
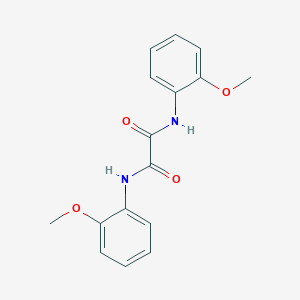
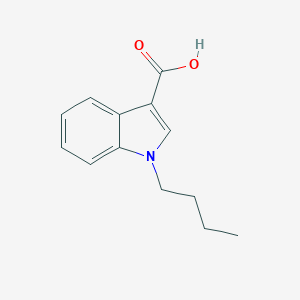
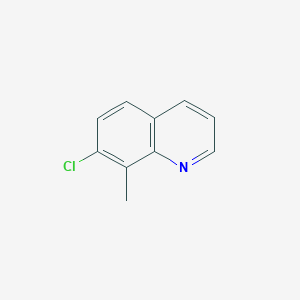
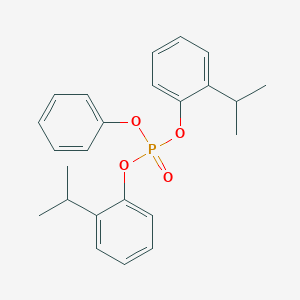
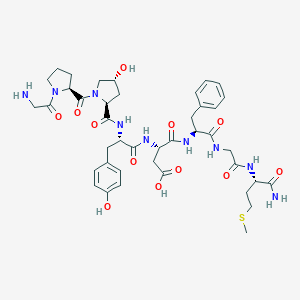
![Tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate](/img/structure/B132769.png)
![ethyl 5-[(5-ethoxycarbonyl-2-hydroxy-6-morpholin-4-yl-4-oxo-1H-pyridin-3-yl)-thiophen-2-ylmethyl]-6-hydroxy-2-morpholin-4-yl-4-oxo-1H-pyridine-3-carboxylate](/img/structure/B132770.png)
